6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole
Description
Fundamental Structural Features and Chemical Identity
6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole possesses the molecular formula C₉H₉ClN₂O and exhibits a molecular weight of 196.64 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry nomenclature reflects its substitution pattern on the benzimidazole core structure, with the chlorine atom positioned at the sixth carbon, the methoxy group at the fourth carbon, and the methyl group attached to the second carbon of the benzimidazole ring system. The Chemical Abstracts Service registry number 1935370-54-9 provides a unique identifier for this specific molecular entity.
The heterocyclic framework consists of a benzene ring fused to an imidazole ring, creating a bicyclic aromatic system containing two nitrogen atoms within the five-membered imidazole portion. The presence of nitrogen atoms in positions one and three of the imidazole ring contributes to the compound's ability to participate in hydrogen bonding interactions and influences its electronic distribution throughout the molecular structure. The aromatic character of both ring systems provides stability through resonance delocalization of π-electrons across the entire bicyclic framework.
The substitution pattern significantly influences the compound's chemical reactivity and physical properties. The chlorine substituent at position six introduces electron-withdrawing characteristics that affect the electronic density distribution within the aromatic system. The methoxy group at position four provides electron-donating properties through both inductive and resonance effects, while the methyl group at position two contributes primarily through hyperconjugation and steric considerations.
Molecular Geometry and Spatial Arrangement
The three-dimensional molecular geometry of this compound exhibits planarity typical of aromatic heterocyclic systems, with the benzimidazole core maintaining coplanarity due to the extended π-conjugation system. The methoxy group adopts a conformation that minimizes steric interactions while maximizing orbital overlap with the aromatic system. The chlorine atom, being relatively small and positioned meta to the nitrogen atoms, does not significantly disrupt the planar arrangement of the ring system.
Computational studies and experimental data indicate that the compound adopts conformations that balance electronic stabilization with steric minimization. The methyl group attached to the imidazole carbon typically assumes positions that avoid unfavorable interactions with adjacent substituents while maintaining optimal overlap with the aromatic π-system through hyperconjugative effects.
Table 1: Molecular Structural Parameters of this compound
Crystallographic Data and Three-Dimensional Conformations
Solid-State Structural Characteristics
The crystallographic analysis of benzimidazole derivatives, including this compound, reveals important insights into their solid-state organization and intermolecular interactions. Solid-state nuclear magnetic resonance studies using cross-polarization magic angle spinning techniques provide detailed information about the molecular conformations adopted in crystalline environments, where prototropic tautomerism is typically suppressed compared to solution-phase behavior.
The crystal packing arrangements of benzimidazole compounds are frequently dominated by hydrogen bonding interactions involving the imidazole nitrogen atoms. These interactions can significantly influence the overall three-dimensional structure and may lead to the formation of extended hydrogen-bonded networks that stabilize particular conformational arrangements. The presence of the methoxy group introduces additional possibilities for intermolecular interactions through oxygen-hydrogen contacts.
Related benzimidazole structures demonstrate that the dihedral angles between aromatic ring systems and substituent groups can vary depending on the specific substitution pattern and crystalline environment. For instance, studies of similar compounds have shown dihedral angles ranging from 84 degrees in twisted conformations to near-planar arrangements depending on the nature and position of substituents.
Conformational Flexibility and Preferred Geometries
The conformational behavior of this compound is influenced by the rotational freedom of the methoxy group and the potential for different orientations of the methyl substituent. Density functional theory calculations provide insights into the relative energies of different conformational states and help identify the most stable molecular geometries.
Temperature-dependent studies reveal that conformational preferences can shift with changing thermal conditions, as demonstrated in variable temperature nuclear magnetic resonance experiments on related benzimidazole compounds. These investigations show that energy barriers for conformational interconversion typically range from 13 to 14 kilocalories per mole for benzimidazole derivatives, indicating moderate flexibility in molecular arrangements.
Table 2: Conformational and Crystallographic Properties
Tautomeric Equilibria and Prototropic Behavior
Fundamental Tautomeric Processes in Benzimidazole Systems
The tautomeric behavior of this compound is governed by the characteristic prototropic equilibrium observed in benzimidazole compounds, involving the migration of the imidazole proton between the two nitrogen atoms. This annular tautomerism results in the interconversion between two equivalent forms, where the proton alternates between nitrogen-1 and nitrogen-3 positions of the imidazole ring.
Nuclear magnetic resonance spectroscopy provides the primary experimental method for investigating tautomeric equilibria in benzimidazole systems. The carbon-13 chemical shifts of specific carbon atoms, particularly those designated as carbon-4 and carbon-7 in the benzimidazole numbering system, serve as sensitive probes for the electronic environment changes accompanying tautomeric interconversion. Reference values established for pyridine-like and pyrrole-like nitrogen character indicate chemical shifts around 120.0 parts per million for carbon-4 reference (nitrogen in pyridine-like state) and 110.0 parts per million for carbon-7 reference (nitrogen in pyrrole-like state).
The quantitative assessment of tautomeric ratios employs established chemical shift difference methodologies, utilizing model compounds such as 1-methylbenzimidazole where tautomerism is prevented by nitrogen methylation. These reference compounds provide baseline chemical shift values that enable calculation of the relative proportions of each tautomeric form in equilibrium solutions.
Solvent Effects and Environmental Influences
The tautomeric equilibrium of benzimidazole derivatives exhibits significant sensitivity to solvent effects, temperature variations, and concentration changes. Polar protic solvents typically stabilize specific tautomeric forms through hydrogen bonding interactions, while aprotic solvents may allow for more balanced equilibria between tautomeric species.
Variable temperature nuclear magnetic resonance experiments demonstrate that tautomeric exchange rates are temperature-dependent, with slower exchange observed at reduced temperatures that can lead to the observation of separate signals for individual tautomers. At approximately 203 Kelvin, some benzimidazole derivatives show separation of tautomeric forms with ratios such as 6:4 or 7:3, depending on the specific substitution pattern.
The dielectric constant of the solvent medium and the capacity for hydrogen bond formation significantly influence tautomeric preferences. High dielectric constant solvents tend to stabilize charge-separated resonance forms, while hydrogen-bonding solvents can selectively stabilize particular tautomeric arrangements through specific interactions with the imidazole nitrogen atoms.
Table 3: Tautomeric Equilibrium Parameters
Mechanistic Aspects of Prototropic Exchange
The mechanism of prototropic tautomerism in this compound involves the migration of the imidazole proton between nitrogen centers through either intramolecular or intermolecular pathways. Intramolecular mechanisms typically require higher activation energies due to the geometric constraints of proton transfer within a single molecule, while intermolecular mechanisms can be facilitated by hydrogen bonding with solvent molecules or other benzimidazole molecules.
The rate of tautomeric exchange can be quantified through dynamic nuclear magnetic resonance line-shape analysis, which provides information about the kinetics of proton transfer processes. The observation of coalescence phenomena in nuclear magnetic resonance spectra at specific temperatures allows for the determination of activation parameters for the tautomeric interconversion.
Substituent effects on tautomeric equilibria are particularly important for understanding the behavior of this compound. The electron-withdrawing chlorine substituent and electron-donating methoxy group create an electronic asymmetry that may influence the relative stability of different tautomeric forms, although the 2-methyl substitution prevents classical tautomerism at that position.
Electronic Structure and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital Characteristics
The electronic structure of this compound is characterized by frontier molecular orbitals that determine its chemical reactivity and interaction capabilities. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides crucial information about the compound's electronic properties and potential for chemical transformations.
Density functional theory calculations using basis sets such as 6-31G* and B3LYP methods enable detailed analysis of the electronic structure and molecular orbital compositions. The frontier molecular orbital energy gap for related chlorinated benzimidazole compounds typically ranges around 3.9 electron volts, indicating moderate reactivity and stability characteristics that are consistent with aromatic heterocyclic behavior.
The distribution of electron density within the molecular orbitals reveals the sites most susceptible to electrophilic and nucleophilic attack. The presence of electron-donating methoxy and electron-withdrawing chlorine substituents creates regions of varying electron density that influence the compound's reactivity patterns. The nitrogen atoms in the imidazole ring typically exhibit significant orbital contributions that reflect their basicity and hydrogen bonding capabilities.
Electronic Effects of Substituent Groups
The electronic structure of this compound is significantly influenced by the nature and positioning of its substituent groups. The chlorine atom at position six exerts electron-withdrawing effects through both inductive and resonance mechanisms, reducing electron density in the aromatic system and affecting the reactivity of adjacent positions.
The methoxy group at position four contributes electron density through resonance donation, partially counteracting the electron-withdrawing effects of the chlorine substituent. This electronic push-pull arrangement creates a polarized aromatic system with distinct regions of electron density that influence both chemical reactivity and physical properties such as dipole moment and polarizability.
Natural bond orbital analysis provides detailed insights into the hyperconjugative interactions and charge transfer processes within the molecule. These calculations reveal the extent of charge delocalization and the relative importance of different resonance contributors to the overall electronic structure.
Table 4: Electronic Structure Parameters
Properties
IUPAC Name |
6-chloro-4-methoxy-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-5-11-7-3-6(10)4-8(13-2)9(7)12-5/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPTCDTUOMOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of 4-chloro-2-nitroaniline with methoxyacetaldehyde under acidic conditions, followed by reduction and cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Oxidized forms of the benzimidazole ring.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole is a benzimidazole derivative with a variety of applications across different scientific fields . Benzimidazoles are recognized as bioactive heterocyclic compounds with a wide range of biological activities .
Scientific Research Applications
Pharmaceuticals
- This compound is explored in drug development due to its potential biological activities. It is used in interaction studies to understand its binding affinities with biological targets, such as enzymes or receptors, which helps inform its therapeutic potential. Preliminary data suggests that similar compounds may interact with DNA or protein targets, leading to biological effects.
- Benzimidazole derivatives have shown activity against enteroviruses, cytomegalovirus, and herpes simplex virus (HSV) . Certain synthesized benzimidazole derivatives have demonstrated potent enterovirus inhibition . Additionally, benzimidazole D-ribonucleosides have shown activity in rat cytomegalovirus-infected cells, preventing the cleavage of viral DNA . Other derivatives have inhibited Herpes Simplex Virus-induced cytopathic effects .
Agricultural Chemicals
- This compound is used for its antimicrobial properties in agricultural chemicals.
Understanding Interactions
- Interaction studies are performed to examine the compound's binding affinities with biological targets. These studies are crucial for understanding how the compound interacts with enzymes or receptors, which can inform its therapeutic potential. The compound's unique combination of chlorine, methoxy, and methyl groups influences its pharmacological applications.
Analogs
- Several compounds share structural similarities with this compound, illustrating variations in halogen substitution that can significantly affect their reactivity and biological activity profiles.
- rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives as potent FLT3 inhibitors has been reported .
Other applications
- Benzimidazole derivatives have demonstrated anti-inflammatory effects . Some have shown remarkable in vitro cyclooxygenase inhibition and reduction of edema volume . Certain N-substituted benzimidazole derivatives have exhibited analgesic activity . Additionally, some benzimidazole-piperazine conjugated analogs have been assessed for their in vivo antiulcer properties . Certain derivatives have shown to be inhibitors of Helicobacter pylori growth .
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target, but it often involves inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The reactivity and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:
Reactivity with Ozone
Ozonolysis studies on nitrogen-containing heterocycles (e.g., imidazole, pyrazole) reveal that substituents significantly influence reaction pathways and kinetics.
- Imidazole : Reacts with ozone at pH 7 with a second-order rate constant $ k = 2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $, yielding formamide (100% yield) and formate via ring cleavage.
- Pyrazole : Requires higher ozone doses (5 molar equivalents) for complete degradation due to lower intrinsic reactivity ($ k_{\text{app}} = 56 \, \text{M}^{-1}\text{s}^{-1} $).
- Substituted Benzimidazoles : Electron-withdrawing groups (e.g., -Cl, -F) increase susceptibility to ozone attack at the imidazole ring’s C4-C5 double bond, forming hydroxylated intermediates (e.g., 4-hydroxypyrazole, $ k_{\text{O3}} > 9 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} $). For this compound, the methoxy group’s electron-donating effect may slow ozone attack compared to chloro-fluoro analogs, while the methyl group sterically hinders access to reactive sites.
Physicochemical Properties
- Lipophilicity : The methyl and methoxy groups in this compound likely increase lipophilicity ($ \log P $) compared to polar derivatives like 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid ().
- Solubility : Methoxy and methyl groups reduce aqueous solubility relative to carboxylic acid-containing analogs (e.g., 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid).
Biological Activity
6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHClNO and a molecular weight of 196.64 g/mol. Its unique structure features a benzimidazole core with a chlorine atom at the 6-position, a methoxy group at the 4-position, and a methyl group at the 2-position. This configuration is significant as it influences the compound's reactivity and biological activity .
Enzyme Interaction
this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For example, it has been shown to inhibit specific enzymes that play crucial roles in cell signaling and metabolism, potentially affecting cell growth and apoptosis .
Binding Affinity
Studies indicate that this compound interacts with biological targets such as DNA and proteins, leading to significant biological effects. The presence of halogen and methoxy functional groups enhances its binding affinity to these targets .
Cellular Effects
Cell Proliferation and Apoptosis
Research indicates that this compound can modulate cell proliferation by influencing gene expression related to cell cycle regulation. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential anticancer properties .
Dosage Effects in Animal Models
In animal models, the compound's effects vary with dosage. Lower doses may exhibit therapeutic effects such as tumor growth inhibition, while higher doses could lead to cytotoxicity. This variability underscores the importance of dosage optimization in therapeutic applications .
The compound's mechanism involves binding to specific biomolecules, resulting in conformational changes that alter their activity. For instance, it can act as a microtubule-destabilizing agent, which is critical in cancer therapy as it disrupts mitotic processes in rapidly dividing cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : In one study, derivatives of benzimidazole were synthesized and tested against various cancer cell lines, showing significant growth inhibition with IC values ranging from 0.02 μM to 0.49 μM for specific cell lines .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against bacteria such as Staphylococcus aureus. Preliminary results showed promising inhibitory concentrations compared to standard antibiotics .
- Neuroprotective Effects : Recent investigations into related benzimidazole compounds have indicated potential neuroprotective effects through inhibition of acetylcholinesterase, which could be relevant for Alzheimer's disease treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamines with appropriate carbonyl sources. Key parameters include solvent choice (e.g., ethanol, DMF), catalyst (acetic acid or p-toluenesulfonic acid), and temperature (80–120°C). Optimization involves adjusting molar ratios and reaction times while monitoring progress via TLC. Post-synthesis purification by recrystallization or column chromatography is critical .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR to confirm substituent positions and aromatic proton environments.
- HRMS for molecular weight validation.
- Elemental analysis (C, H, N) to verify stoichiometry.
- Melting point determination as a preliminary purity check. Discrepancies between calculated and observed values in elemental analysis (>0.3%) indicate impurities requiring further purification .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .
Advanced Research Questions
Q. How do substituent modifications (e.g., chloro, methoxy, methyl groups) influence the compound’s reactivity in heterocyclic coupling reactions?
- Methodological Answer : The chloro group at position 6 enhances electrophilic substitution reactivity, while the methoxy group at position 4 directs nucleophilic attacks to ortho/para positions. Methyl at position 2 sterically hinders certain reactions (e.g., Suzuki couplings). To study this, design derivatives with selective substituent replacements and compare reaction kinetics via HPLC or in situ IR monitoring .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- NMR discrepancies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, methoxy protons (δ 3.8–4.0 ppm) may overlap with aromatic protons in crowded spectra.
- Mass spectrometry ambiguities : Perform isotopic pattern analysis or tandem MS to distinguish fragment ions from isobaric impurities.
- X-ray crystallography can definitively resolve ambiguous assignments .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., cytochrome P450). Parameterize the compound’s partial charges using DFT (e.g., B3LYP/6-31G*).
- MD simulations : Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) .
Q. What experimental designs mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process optimization : Use flow chemistry for better heat/mass transfer, reducing side reactions like over-chlorination.
- Catalyst screening : Test alternatives to POCl3 (e.g., SOCl2 or PCl5) to minimize phosphorylated byproducts.
- In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Check purity : LC-MS purity >98% reduces false positives/negatives.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
